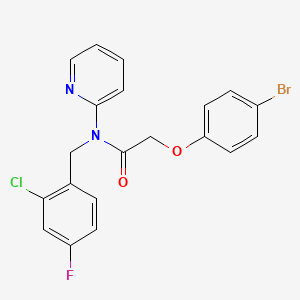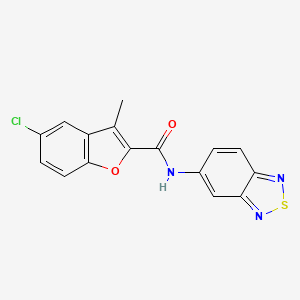
2-(4-bromophenoxy)-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ブロモフェノキシ)-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)アセトアミドは、アセトアミド類に属する有機化合物です。この化合物は、アセトアミド骨格にブロモフェノキシ基、クロロフルオロベンジル基、ピリジニル基が結合しているのが特徴です。
2. 製法
合成経路と反応条件
2-(4-ブロモフェノキシ)-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)アセトアミドの合成は、通常、複数のステップを伴います。
4-ブロモフェノールの生成: これは、触媒の存在下で、フェノールを臭素で臭素化することによって達成できます。
2-クロロ-4-フルオロベンジルクロリドの合成: これは、ベンジルクロリドの塩素化とフッ素化を伴います。
カップリング反応: 4-ブロモフェノールは、塩基の存在下で、2-クロロ-4-フルオロベンジルクロリドと反応させて、中間体を形成します。
アセトアミドの生成: 中間体は、次に、ピリジン-2-イルアミンと無水酢酸と反応させて、最終生成物を生成します。
工業生産方法
このような化合物の工業生産方法は、多くの場合、同様の合成経路を伴いますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、収率の向上と反応時間の短縮のための触媒の使用が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にブロモフェノキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、存在する場合、ニトロ基で起こる可能性があります。
置換: この化合物は、特にハロゲン化ベンジル基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや、パラジウム触媒の存在下での水素ガスなどの還元剤。
置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化によってフェノール誘導体が生成される場合がある一方で、還元によってアミン誘導体が生成される場合があります。
4. 科学研究の応用
化学
化学において、2-(4-ブロモフェノキシ)-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)アセトアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。これは、特定の特性を持つ新規材料の開発に使用できます。
生物学
生物学研究では、この化合物は、タンパク質や核酸などの生体分子との潜在的な相互作用について研究されています。これは、結合親和性と特異性を理解するためにアッセイで使用できます。
医学
医薬品化学では、このような化合物は、潜在的な治療特性について調査されることがよくあります。それらは、癌、細菌感染症、神経疾患など、さまざまな疾患に対する活性についてスクリーニングできます。
工業
工業セクターでは、このような化合物は、その独特の化学特性により、ポリマーやコーティングなどの新規材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 2-chloro-4-fluorobenzyl chloride: This involves the chlorination and fluorination of benzyl chloride.
Coupling Reaction: The 4-bromophenol is reacted with 2-chloro-4-fluorobenzyl chloride in the presence of a base to form the intermediate.
Acetamide Formation: The intermediate is then reacted with pyridine-2-ylamine and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield amine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(4-bromophenoxy)-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can be used in assays to understand its binding affinity and specificity.
Medicine
In medicinal chemistry, compounds like this are often investigated for their potential therapeutic properties. They may be screened for activity against various diseases, including cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
作用機序
2-(4-ブロモフェノキシ)-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物は、これらの標的に結合し、その活性を調節することにより作用する可能性があり、細胞プロセスと経路の変化につながります。
6. 類似の化合物との比較
類似の化合物
- 2-(4-クロロフェノキシ)-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)アセトアミド
- 2-(4-フルオロフェノキシ)-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)アセトアミド
- 2-(4-ブロモフェノキシ)-N-(2-クロロ-4-メチルベンジル)-N-(ピリジン-2-イル)アセトアミド
独自性
2-(4-ブロモフェノキシ)-N-(2-クロロ-4-フルオロベンジル)-N-(ピリジン-2-イル)アセトアミドの独自性は、特定の官能基の組み合わせにあります。これは、独特の化学的および生物学的特性を与える可能性があります。ブロモフェノキシ基、クロロフルオロベンジル基、ピリジニル基の存在は、さまざまな用途における反応性、結合親和性、および全体的な活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- 2-(4-fluorophenoxy)-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- 2-(4-bromophenoxy)-N-(2-chloro-4-methylbenzyl)-N-(pyridin-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-(2-chloro-4-fluorobenzyl)-N-(pyridin-2-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the bromophenoxy group, chlorofluorobenzyl group, and pyridinyl group can influence its reactivity, binding affinity, and overall activity in various applications.
特性
分子式 |
C20H15BrClFN2O2 |
|---|---|
分子量 |
449.7 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-[(2-chloro-4-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H15BrClFN2O2/c21-15-5-8-17(9-6-15)27-13-20(26)25(19-3-1-2-10-24-19)12-14-4-7-16(23)11-18(14)22/h1-11H,12-13H2 |
InChIキー |
IMTQQRVBVWHUIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316986.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11316992.png)
![N,N-diethyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316997.png)
![2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11317012.png)
![N-(4-cyanophenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317014.png)
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B11317021.png)
![4-Methyl-6-[4-(3-methylbenzoyl)piperazin-1-YL]-2-(piperidin-1-YL)pyrimidine](/img/structure/B11317024.png)

![5-(4-methylphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11317030.png)
![N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11317036.png)
![2-(2,3-dimethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11317044.png)
![2-(4-fluorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]butanamide](/img/structure/B11317045.png)

